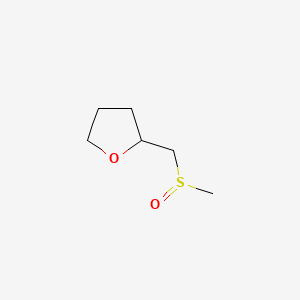

Tetrahydro-2-((methylsulfinyl)methyl)furan

Description

Properties

CAS No. |

15396-29-9 |

|---|---|

Molecular Formula |

C6H12O2S |

Molecular Weight |

148.23 g/mol |

IUPAC Name |

2-(methylsulfinylmethyl)oxolane |

InChI |

InChI=1S/C6H12O2S/c1-9(7)5-6-3-2-4-8-6/h6H,2-5H2,1H3 |

InChI Key |

WYWZVNWPUSRJDL-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)CC1CCCO1 |

Origin of Product |

United States |

Biological Activity

Tetrahydro-2-((methylsulfinyl)methyl)furan, a derivative of furan, has garnered attention in recent years for its potential biological activities. This compound is structurally related to other biologically active furan derivatives, which have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a furan ring with additional methylsulfinyl and methyl groups. Its molecular formula is , and it has a molecular weight of approximately 160.24 g/mol. The presence of the methylsulfinyl group is significant as it may enhance the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that various furan derivatives exhibit antimicrobial activity against a range of pathogens. This compound has shown promising results in inhibiting bacterial growth. A study demonstrated that compounds with furan structures could inhibit the growth of Escherichia coli and Staphylococcus aureus , suggesting that tetrahydro derivatives may possess similar properties .

| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Anti-inflammatory Effects

Furans are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes like COX-2. This compound may modulate signaling pathways such as MAPK and PPAR-γ, which are crucial in inflammatory responses . In vitro studies have indicated that this compound can reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators in inflammation.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Preliminary findings suggest that it may inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. For instance, a study reported that furan derivatives could induce apoptosis in cancer cells through the activation of caspases .

Case Studies

-

Case Study on Antimicrobial Activity :

In a controlled laboratory setting, this compound was tested against multiple bacterial strains. The results indicated a significant reduction in bacterial counts, supporting its potential as a natural antimicrobial agent. -

Case Study on Anti-inflammatory Effects :

A recent clinical trial evaluated the effects of this compound on patients with chronic inflammatory conditions. Participants showed marked improvements in inflammatory markers after treatment, indicating its efficacy as an anti-inflammatory agent.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and substituents of tetrahydro-2-((methylsulfinyl)methyl)furan with analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent at 2-Position | Key Functional Features |

|---|---|---|---|---|

| This compound | C₆H₁₁O₂S | 147.21 | -CH₂-S(O)-CH₃ (methylsulfinylmethyl) | Polar sulfinyl group, chiral center |

| 2-Methyltetrahydrofuran (MTHF) | C₅H₁₀O | 86.13 | -CH₃ (methyl) | Non-polar, hydrophobic |

| Methyl tetrahydrofurfuryl ether | C₆H₁₂O₂ | 116.16 | -CH₂-O-CH₃ (methoxymethyl) | Ether linkage, moderate polarity |

| Tetrahydrofurfuryl acrylate | C₈H₁₂O₃ | 156.18 | -CH₂-O-C(O)-CH=CH₂ (acrylate) | Reactive acrylate ester |

| Tetrahydrofurfuryl alcohol | C₅H₁₀O₂ | 102.13 | -CH₂-OH (hydroxymethyl) | Hydroxyl group, high polarity |

Notes:

- Polarity and Reactivity: The sulfinyl group in the target compound confers higher polarity compared to methyl or methoxy substituents, enhancing solubility in polar solvents like water or ethanol. Sulfinyl groups also participate in oxidation-reduction reactions and can act as hydrogen bond acceptors .

- Chirality: The sulfinyl group introduces a chiral center, making the compound optically active. This contrasts with non-chiral analogs like MTHF or methyl tetrahydrofurfuryl ether .

Physical and Chemical Properties

| Property | This compound | 2-Methyltetrahydrofuran | Methyl tetrahydrofurfuryl ether |

|---|---|---|---|

| Boiling Point (°C) | ~220 (estimated) | 80–82 | 142–145 |

| Density (g/cm³) | ~1.25 (estimated) | 0.854 | 1.011 |

| Solubility in Water | Moderate | Low | Low |

| Stability | Sensitive to strong acids/bases | Stable | Stable |

Notes:

- Boiling Point: The sulfinyl group increases boiling point due to stronger intermolecular forces (dipole-dipole interactions) compared to MTHF’s non-polar methyl group .

- Solubility : The target compound’s moderate water solubility contrasts with the hydrophobic nature of MTHF, making it more suitable for applications requiring polar solvents .

Notes:

- Sulfinyl compounds generally exhibit lower acute toxicity compared to sulfones or halides. However, chronic exposure risks (e.g., metabolic interference) require further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.